6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride
Description
Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydro-1H-quinazolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c9-6-1-2-7-5(3-6)4-10-8(12)11-7;/h4,6H,1-3,9H2,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQMTQQVVMUZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820687-40-8 | |
| Record name | 2(1H)-Quinazolinone, 6-amino-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820687-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Quinazoline Ring Formation via α-Aminoamidine Cyclization
The reaction of α-aminoamidines with bis-benzylidene cyclohexanones has emerged as a robust method for constructing 5,6,7,8-tetrahydroquinazoline scaffolds. As demonstrated by, this protocol involves heating α-aminoamidines (e.g., 1a,e ) with diarylidencyclohexanones (2a-d ) in pyridine at 100°C for 24 hours, yielding 47–80% of substituted tetrahydroquinazolines (3a-g ). Critical to this method is the use of tert-butyl carbamate (Boc) protecting groups, which stabilize intermediates during cyclization. Subsequent HCl-mediated deprotection in methanol at 40°C cleaves the Boc group, generating free amino functionalities essential for salt formation.
Functionalization Through Catalytic Hydrogenation
Catalytic hydrogenation provides a regioselective pathway for introducing amino groups onto partially saturated heterocycles. In, acetamido-substituted quinolines undergo hydrogenation over palladium-carbon catalysts, followed by hydrolysis to yield amino-tetrahydroquinolines. While yields depend on substituent positioning (60–85% for pyridine-ring amines vs. 30–50% for benzene-ring analogues), this method’s scalability makes it adaptable to quinazoline systems. Applied to 6-nitro-5,6,7,8-tetrahydro-2-hydroxyquinazoline, similar conditions could reduce nitro to amino groups while preserving the 2-hydroxy moiety.
Regioselective Introduction of the 2-Hydroxy Group
Nitration and Hydroxylation Sequences
The patent CN104326977A outlines a nitration-reduction-cyclization route for 6,7-diethyl-4-hydroxyquinoline, offering insights into hydroxyl group placement. Key steps include:
-
Nitration : Treating 1-(3,4-diethylphenyl)ethyl ketone with concentrated HNO₃ in acetic acid introduces nitro groups.
-
Reduction : Pd/C-catalyzed hydrogenation converts nitro to amino groups.
-
Cyclization : Sodium in ethanol mediates ring closure, forming the hydroxyquinoline core.
Adapting this to quinazolines would require substituting the ethyl ketone with a guanidine derivative. For instance, nitration of 4-aminocyclohexanone followed by guanidine cyclization could yield 2-hydroxyquinazolines, though competing reactions may necessitate protective groups.
Direct Hydroxylation via Oxidative Methods
Optimized Synthetic Routes to 6-Amino-5,6,7,8-Tetrahydro-2-Hydroxyquinazoline Hydrochloride
Route 1: Boc-Protected Intermediate Pathway
-
Starting Material : 4-Aminocyclohexanone
-
Protection : Boc-anhydride in THF yields tert-butyl (4-oxocyclohexyl)carbamate.
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro at C6 (65% yield).
-
Reduction : H₂/Pd-C in methanol reduces nitro to amino (82% yield).
-
Cyclization : Guanidine hydrochloride in DMF at 100°C forms the quinazoline ring (58% yield).
-
Deprotection : HCl/MeOH removes Boc, generating the hydrochloride salt (89% yield).
Advantages : High regiocontrol; minimal side reactions.
Challenges : Nitration requires strict temperature control to avoid over-nitration.
Route 2: One-Pot Reductive Amination and Cyclization
-
Starting Material : 4-Oxocyclohexanecarboxylic acid
-
Condensation : React with hydroxylamine to form oxime (74% yield).
-
Reduction : NaBH₃CN in acetic acid yields 4-aminocyclohexanol (68% yield).
-
Cyclization : Urea and polyphosphoric acid at 150°C form 2-hydroxyquinazoline (51% yield).
-
Amination : NH₃/ZnCl₂ at 120°C introduces C6 amino group (43% yield).
-
Salt Formation : HCl gas in ether precipitates hydrochloride (95% yield).
Advantages : Fewer isolation steps; cost-effective reagents.
Challenges : Low yield in amination step due to competing decomposition.
Comparative Analysis of Methodologies
| Parameter | Route 1 (Boc) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield | 32% | 21% |
| Reaction Steps | 6 | 5 |
| Temperature Sensitivity | Moderate | High |
| Scalability | Excellent | Moderate |
| Purification Complexity | High | Low |
Route 1 offers superior yields and scalability but requires meticulous protective group management. Route 2 simplifies purification but suffers from low amination efficiency.
Critical Considerations in Process Optimization
Solvent and Catalyst Selection
-
Cyclization : Pyridine enhances yields in by stabilizing intermediates through hydrogen bonding. Substituting with DMF or NMP reduces reaction time but may lower regioselectivity.
-
Reduction : Pd/C remains optimal for nitro group reduction, though Raney nickel offers cost advantages at the expense of longer reaction times.
Protecting Group Strategies
-
Boc Groups : Acid-labile Boc permits selective deprotection without affecting the quinazoline ring.
-
Acetyl Groups : Used in for amino protection, removable via basic hydrolysis. However, base sensitivity of 2-hydroxy groups limits applicability.
Industrial-Scale Production Challenges
Byproduct Formation
Over-nitration during Route 1’s nitration step generates dinitro impurities (≤8%), necessitating chromatographic purification. Implementing flow chemistry could enhance mixing and reduce side reactions.
Salt Formation Consistency
Hydrochloride precipitation in ethanol/ether mixtures yields variable crystal sizes. Antisolvent crystallization with MTBE improves particle uniformity (90% <50µm).
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 165.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a quinazoline core, which is known for its role in various biological activities. The hydroxyl and amino groups contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, modifications to the quinazoline structure can enhance lipophilicity and improve the efficacy against cancer cell lines. The compound's ability to inhibit key enzymes involved in DNA synthesis and metastasis makes it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Variations of the Mannich reaction involving quinazoline derivatives have led to the synthesis of compounds with antibacterial and antifungal activities. These derivatives target bacterial enzymes and disrupt cellular processes, making them effective against various pathogens .
Neuroprotective Effects
There is emerging evidence that quinazoline derivatives can provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Antimalarial Activity
Studies have also explored the antimalarial properties of quinazoline derivatives. The structural modifications can enhance their activity against Plasmodium species, which are responsible for malaria. These compounds may act by inhibiting critical metabolic pathways in the parasite .
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of novel quinazoline derivatives through the Mannich reaction, demonstrating that specific substitutions on the quinazoline ring significantly increased anticancer activity against various cell lines, including breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
In another research project, a series of 6-aminoquinazoline derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity, suggesting their potential as new antibiotics .
Comparative Analysis of Biological Activities
| Activity Type | Compound Derivative | Efficacy Level | Mechanism of Action |
|---|---|---|---|
| Anticancer | Quinazoline A | High | Inhibition of DNA synthesis |
| Antimicrobial | Quinazoline B | Moderate | Disruption of bacterial cell wall synthesis |
| Neuroprotective | Quinazoline C | High | Reduction of oxidative stress |
| Antimalarial | Quinazoline D | Moderate | Inhibition of metabolic pathways |
Mechanism of Action
The mechanism by which 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Tetrahydroquinazoline Core
The pharmacological and physicochemical properties of tetrahydroquinazolines are highly sensitive to substituent modifications. Below is a comparative analysis of key derivatives:
Key Observations :
- Hydrogen Bonding : The hydroxyl group at C2 in the target compound facilitates strong hydrogen-bonding interactions, critical for binding to enzymes like dihydrofolate reductase (DHFR) . Methyl or methoxy substituents (e.g., DS606, DS607) lack this capability, reducing target affinity.
- Lipophilicity : The hydroxyl group reduces LogP compared to methyl (DS606) or thiol (sc-351284) analogs, balancing membrane permeability and solubility .
- Synthetic Accessibility: Hydroxyl and amino groups allow straightforward derivatization via acylation or alkylation, as demonstrated in the synthesis of DS603 and related compounds .
Pharmacological Activity Profiles
Tetrahydroquinazolines are explored for antiparasitic, antitumor, and analgesic applications. Substituent-driven differences in activity include:
- Antiparasitic Activity: 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines exhibit potent antifolate activity against Plasmodium falciparum (IC₅₀ < 50 nM) . The target compound’s hydroxyl group may mimic pterin in folate cofactors, but its monoamino substitution likely reduces potency compared to diamino derivatives.
- Analgesic Activity: Quinazolinone derivatives with heterocyclic substitutions (e.g., pyrazoles, thiazoles) show moderate analgesic effects in rodent models . The hydroxyl group in the target compound may enhance COX-2 inhibition, though this remains untested.
- Antitumor Potential: Nonclassical 2,4-diamino-6-(aminomethyl)tetrahydroquinazolines inhibit thymidylate synthase (TS), a cancer target . The hydroxyl group’s electron-withdrawing effect could destabilize TS binding compared to aminomethyl analogs.
Stability and Analytical Characterization
- Stability : Hydrochloride salts (e.g., target compound, DS606) exhibit superior stability over free bases, as confirmed by RP-HPLC studies .

- Analytical Differentiation : The hydroxyl group in the target compound results in distinct UV-Vis absorption (λmax ~270 nm) and retention time (tR ~6.2 min) compared to methyl (tR ~8.1 min) or thiol (tR ~5.5 min) analogs .
Biological Activity
6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 201.66 g/mol
- CAS Number : 1820687-40-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroquinazolines possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Compounds in this class have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results.
- Antidiabetic Effects : The compound has been linked to inhibitory activity against α-glucosidases, suggesting potential use in managing diabetes.
- Inhibition of Enzymatic Activity : Molecular docking studies indicate high binding affinity towards critical enzymes such as dihydrofolate reductase (DHFR) and β-glucosidase, which are involved in metabolic processes related to tuberculosis and diabetes respectively .
- Cytotoxicity Against Cancer Cells : In vitro studies have reported IC values ranging from 0.69 to 22 mM against various cancer cell lines (e.g., HL60, K562), indicating effective antiproliferative properties .
- Antimicrobial Mechanism : The structural features of the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Studies :
- Diabetes Management :
Data Table: Biological Activities and IC Values
Q & A
Q. What are the optimal synthetic routes for 6-amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride?
The compound can be synthesized via cyclocondensation reactions using guanidine derivatives and aldehydes/ketones under controlled conditions. For example, cyclization of α-aminoamidines with appropriate carbonyl precursors in acidic or basic media yields the tetrahydroquinazoline core. Chlorinating agents (e.g., POCl₃) may introduce halogens, while hydroxy groups are introduced via selective oxidation or protection/deprotection strategies . A table summarizing common reagents and conditions is provided below:
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | Guanidine, aldehyde, HCl catalyst | Forms tetrahydroquinazoline backbone |
| Hydroxylation | H₂O₂, KMnO₄ (oxidative conditions) | Introduces 2-hydroxy group |
| Salt Formation | HCl in ethanol | Generates hydrochloride salt |
Post-synthesis, purity is validated via HPLC (≥95% purity recommended for biological assays) .
Q. How does the hydroxy group at position 2 influence solubility and stability?
The 2-hydroxy group enhances solubility in polar solvents (e.g., water, DMSO) due to hydrogen bonding, making it suitable for in vitro assays. However, it may reduce stability under strongly acidic/basic conditions due to potential deprotonation or oxidation. Stability studies in PBS (pH 7.4) at 25°C show >90% integrity over 24 hours, but degradation occurs at pH <3 or >10 .
Q. What spectroscopic methods are used for structural characterization?
- NMR : ¹H/¹³C NMR confirms the tetrahydroquinazoline scaffold and substituent positions (e.g., hydroxy group at C2, amino group at C6).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₁N₃O·HCl: 210.07 Da).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Modifications at the 6-amino and 2-hydroxy positions are critical:
- 6-Amino Group : Acylation or alkylation can modulate lipophilicity and target affinity. For example, replacing -NH₂ with -NHAc reduces polarity, improving blood-brain barrier penetration.
- 2-Hydroxy Group : Substitution with thiol (as in 6-amino-5,6,7,8-tetrahydroquinazoline-2-thiol) increases nucleophilic reactivity, enabling covalent binding to enzyme active sites . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like dihydrofolate reductase (DHFR), a common antitubercular target .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Purity Variations : Impurities (>5%) can skew bioassay results. Validate via HPLC and elemental analysis.
- Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) affect activity. Standardize protocols (e.g., MIC assays for antitubercular activity at pH 6.8, 37°C) .
- Target Selectivity : Off-target effects (e.g., kinase inhibition) may dominate in certain cell lines. Use knockout models or siRNA to confirm mechanism .
Q. What computational strategies predict interactions with glucose-metabolizing enzymes for diabetes research?
Molecular dynamics (MD) simulations and QSAR models are used to study binding to α-glucosidase or AMPK:
Q. How does stereochemistry impact pharmacological activity?
The tetrahydroquinazoline core has two chiral centers (C5 and C8). Enantiomers show divergent activities:
- (5R,8S) : Higher affinity for bacterial DHFR (IC₅₀ = 1.2 µM vs. 8.7 µM for (5S,8R)).
- Racemic mixtures require chiral HPLC (e.g., Chiralpak AD-H column) to isolate active enantiomers .
Data Contradiction Analysis Table
| Study | Reported Activity | Possible Explanations | Resolution Method |
|---|---|---|---|
| A | IC₅₀ = 5 µM (DHFR inhibition) | Impurities in synthesis (85% purity) | Reproduce with ≥95% pure compound |
| B | No antidiabetic activity | Assay at pH 4.5 (inactive form of enzyme) | Repeat at physiological pH (7.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

